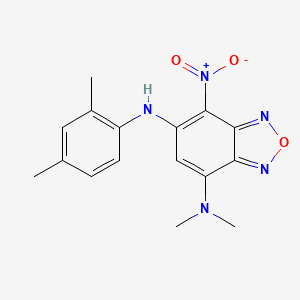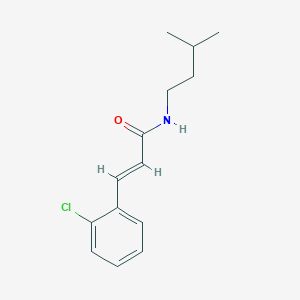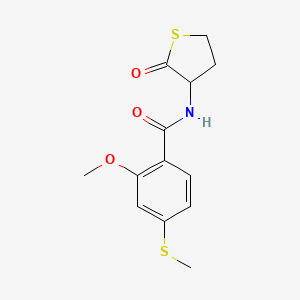![molecular formula C22H19NO5S B3954261 2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)
2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate
Overview
Description
2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. This compound belongs to the class of kinase inhibitors and has been found to be effective against lymphomas, leukemias, and solid tumors.
Mechanism of Action
2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key regulator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK is involved in T-cell receptor (TCR) signaling, which is important for the activation and proliferation of T-cells. By inhibiting the activity of BTK and ITK, this compound disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress the production of cytokines (proteins that regulate the immune response). This compound has also been found to enhance the anti-tumor activity of other drugs such as rituximab, a monoclonal antibody that targets cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is its selectivity towards BTK and ITK, which reduces the risk of off-target effects. This compound also has good oral bioavailability, which makes it a suitable candidate for oral administration. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to formulate for in vivo studies. This compound also has limited stability in biological fluids, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the development of 2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate. One potential direction is the combination of this compound with other drugs to enhance its anti-tumor activity. Another direction is the development of prodrugs or formulations that improve the solubility and stability of this compound in biological fluids. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical trials. Overall, this compound has shown great potential as a therapeutic agent for the treatment of various types of cancers, and further research is needed to fully explore its potential.
Scientific Research Applications
2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has been extensively studied for its anti-cancer properties. It has been found to be effective against various types of cancers, including lymphomas, leukemias, and solid tumors. This compound inhibits the activity of specific kinases that are involved in cell proliferation and survival. This leads to the death of cancer cells and prevents the growth and spread of tumors.
properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-oxo-4-(4-phenoxyanilino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c24-19(20-7-4-14-29-20)15-27-22(26)13-12-21(25)23-16-8-10-18(11-9-16)28-17-5-2-1-3-6-17/h1-11,14H,12-13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPVMQLTFXNCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954180.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954188.png)
![2,2,4-trimethyl-4-phenyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3954193.png)

![N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954212.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954219.png)


![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide](/img/structure/B3954226.png)
![N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide](/img/structure/B3954248.png)


![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)